molecular formula C19H20N2O3 B2753163 1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 898438-81-8

1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine

Cat. No. B2753163
CAS RN: 898438-81-8
M. Wt: 324.38
InChI Key: BDHQDXNICCAPEO-UHFFFAOYSA-N
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Description

“1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is a chemical compound with the linear formula C17H20N2O2S . It has a molecular weight of 316.425 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is defined by its linear formula C17H20N2O2S . More detailed structural information, such as 3D models or 2D diagrams, is not available in the current search results.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

One significant area of application involves the study of metabolic pathways and enzyme interactions. For example, research on Lu AA21004, a novel antidepressant, has elucidated its oxidative metabolism pathways, identifying cytochrome P450 enzymes responsible for its metabolism. This research provides critical insights into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).

Ligand Design for Receptors

Piperazine derivatives have been explored as ligands for various receptors, indicating their potential in therapeutic applications. Studies have synthesized and characterized piperazine analogues targeting melanocortin receptors, demonstrating their selectivity and activity, which could be beneficial for developing new therapeutic agents (Mutulis et al., 2004).

Anticoagulant Properties

Research into N,N-dialkylated piperazine derivatives has revealed potent factor Xa inhibitors, showing promise in anticoagulant therapy. This indicates piperazine compounds' potential role in treating thrombotic disorders, albeit with considerations for their bioavailability (Jia et al., 2004).

Central Nervous System Therapeutics

The central pharmacological activities of piperazine derivatives have been explored, particularly their roles in antipsychotic, antidepressant, and anxiolytic drugs. This research underscores the versatility of piperazine compounds in addressing various central nervous system disorders, highlighting their therapeutic potential (Brito et al., 2018).

Antimicrobial and Antioxidant Activities

Studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antimicrobial and moderate antioxidant activities, suggesting their utility in combating microbial infections and oxidative stress (Mallesha & Mohana, 2011).

Anti-malarial Agents

The anti-malarial activity of certain piperazine derivatives has been demonstrated through crystal structure analysis, providing a basis for the development of new anti-malarial therapeutics. This research highlights the importance of molecular structure in determining biological activity and the potential of piperazine compounds in malaria treatment (Cunico et al., 2009).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-9-10-16(12-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHQDXNICCAPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide

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